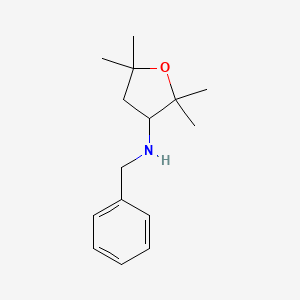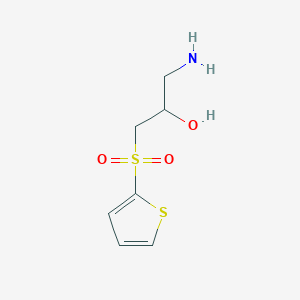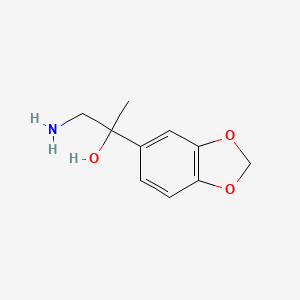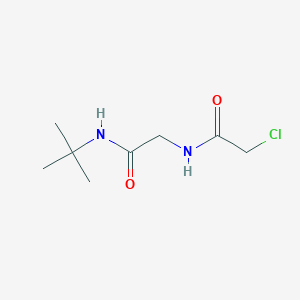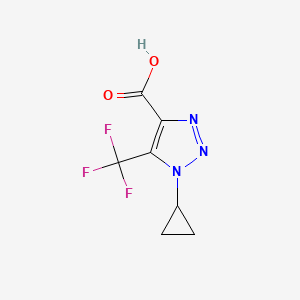
1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a cyclopropyl group and a trifluoromethyl group . The carboxylic acid group (-COOH) is attached to the 4-position of the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar . The trifluoromethyl group would increase the compound’s overall electronegativity .Applications De Recherche Scientifique
Synthesis and Characterization
Antimicrobial Activity : Compounds similar to 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and shown to possess antimicrobial properties. These include derivatives like 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazides. The antimicrobial activity of these compounds was confirmed through various screening processes (Holla et al., 2005).
Molecular and Crystal Structures : Studies have been conducted on the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-1H-1,2,3-triazole, which shares structural similarities with the compound . These studies provide insights into the molecular configuration, bond distances, and π-electron density within the triazole ring, important for understanding the compound's chemical behavior (Boechat et al., 2010).
Synthesis for Medicinal Chemistry
- Preparation for Biologically Active Compounds : The use of 5-amino-1,2,3-triazole-4-carboxylic acid, a closely related compound, in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold has been explored. This includes synthesizing triazoles active as HSP90 inhibitors, demonstrating the compound's potential in medicinal chemistry (Ferrini et al., 2015).
Chemical Properties and Synthesis Techniques
Crystal Structures and Chemical Interactions : Research on crystal structures of various triazole derivatives, including those with cyclopropyl and carboxylate groups, has been performed. This research is crucial for understanding the compound's chemical properties, including π-electron density and molecular interactions (Boechat et al., 2016).
Regioselective Synthesis Techniques : Techniques for regioselective synthesis of triazoles have been developed, such as the CF3-directed cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides. This method offers a general approach to synthesizing acyl-5-trifluoromethyl-1,2,3-triazoles, highlighting the versatility in synthesizing triazole derivatives (Rozin et al., 2012).
Applications in Drug Discovery and Development
- Anticancer Activity Screening : The synthesis of 1H-1,2,3-triazole-4-carboxamide derivatives, related to the compound , has been conducted for anticancer activity screening. This research underscores the potential of triazole derivatives in the development of new cancer therapies (Pokhodylo et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropyl-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)5-4(6(14)15)11-12-13(5)3-1-2-3/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDECZUSNAWDZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



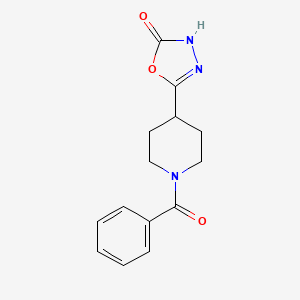
![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)
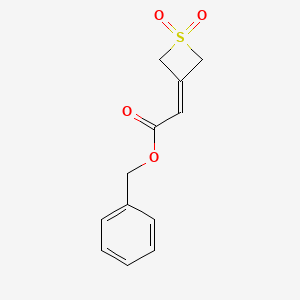
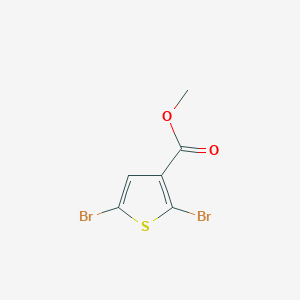
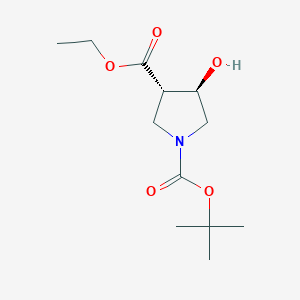
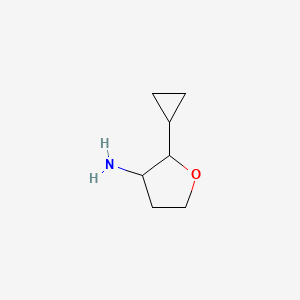
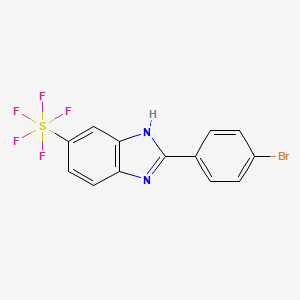
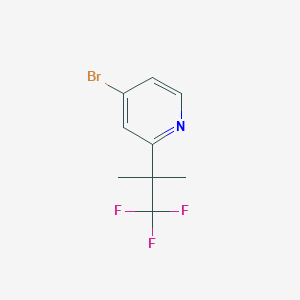
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)
